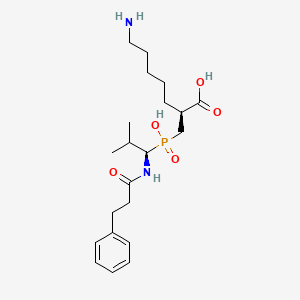
3E96CZP3FE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its chemical formula is C21H35N2O5P, and it is a complex organic molecule with significant potential in various scientific fields . The compound’s structure includes a heptanoic acid backbone with multiple functional groups, making it a versatile candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EF-6265 involves several steps, starting with the preparation of the heptanoic acid backbone. The key steps include:
Formation of the Heptanoic Acid Backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the heptanoic acid structure.
Functional Group Addition: Various functional groups, including amino and phosphinyl groups, are added to the backbone through a series of reactions involving reagents such as amines and phosphorous compounds.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of EF-6265 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
EF-6265 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the amino and phosphinyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other reagents suitable for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of EF-6265, while reduction could produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
EF-6265 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of EF-6265 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
EF-6265 can be compared with other similar compounds, such as:
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones but different functional groups.
Amino Acid Derivatives: Molecules with similar amino and phosphinyl groups but different core structures.
Uniqueness
EF-6265 is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C21H35N2O5P |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(2S)-7-amino-2-[[hydroxy-[(1R)-2-methyl-1-(3-phenylpropanoylamino)propyl]phosphoryl]methyl]heptanoic acid |
InChI |
InChI=1S/C21H35N2O5P/c1-16(2)20(23-19(24)13-12-17-9-5-3-6-10-17)29(27,28)15-18(21(25)26)11-7-4-8-14-22/h3,5-6,9-10,16,18,20H,4,7-8,11-15,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t18-,20-/m1/s1 |
Clave InChI |
DEWOTLFUKYSXIE-UYAOXDASSA-N |
SMILES isomérico |
CC(C)[C@H](NC(=O)CCC1=CC=CC=C1)P(=O)(C[C@@H](CCCCCN)C(=O)O)O |
SMILES canónico |
CC(C)C(NC(=O)CCC1=CC=CC=C1)P(=O)(CC(CCCCCN)C(=O)O)O |
Sinónimos |
7-amino-2-(((2-methyl-1-(3-phenylpropanoylamino)propyl)hydroxyphosphinoyl)methyl)heptanoic acid EF 6265 EF-6265 EF6265 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















